molecular formula C23H29ClN2O3S2 B14985901 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14985901
M. Wt: 481.1 g/mol
InChI Key: ZBZRPVHBLBKFKT-UHFFFAOYSA-N
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Description

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl groups, and chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl groups, and attachment of the chlorophenyl and methylphenyl substituents. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of Substituents: Coupling reactions such as Suzuki-Miyaura coupling to introduce the chlorophenyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(3-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure with a bromophenyl group instead of chlorophenyl.

    N-(2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Contains a fluorophenyl group.

Uniqueness

The uniqueness of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-4-2-6-20(14-18)17-31(28,29)26-11-8-21(9-12-26)23(27)25-10-13-30-16-19-5-3-7-22(24)15-19/h2-7,14-15,21H,8-13,16-17H2,1H3,(H,25,27)

InChI Key

ZBZRPVHBLBKFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC(=CC=C3)Cl

Origin of Product

United States

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